2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride
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Overview
Description
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One effective method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd(dppf)Cl2-catalyzed carbonylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic approaches, including the use of 2-nitrothiophenes as starting materials. These are reduced and further processed to form the target compound. The process may also involve the use of various reagents such as phosphorus trichloride and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride is unique due to its specific thienopyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2N2OS |
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Molecular Weight |
251.13 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7ClN2OS.ClH/c1-4-2-5-7(12)10-6(3-9)11-8(5)13-4;/h2H,3H2,1H3,(H,10,11,12);1H |
InChI Key |
JKFATOCPYDCARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CCl.Cl |
Origin of Product |
United States |
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